Cas no 1249145-91-2 (5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1249145-91-2
- EN300-3254297
- 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
- AKOS011175074
- Z883138886
- 5-Bromo-N-(cyanomethyl)-N-methyl-3-pyridinecarboxamide
-
- MDL: MFCD16128424
- インチ: 1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3
- InChIKey: XNQVZQSSTQBBNJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(Br)C=C1C(N(CC#N)C)=O
計算された属性
- せいみつぶんしりょう: 252.98507g/mol
- どういたいしつりょう: 252.98507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.549±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 422.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.18±0.20(Predicted)
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3254297-0.5g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-3254297-0.05g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-3254297-10g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 90% | 10g |
$2393.0 | 2023-09-04 | |
Enamine | EN300-3254297-0.1g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
Enamine | EN300-3254297-10.0g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 | |
Enamine | EN300-3254297-1.0g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-3254297-0.25g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
Enamine | EN300-3254297-2.5g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
Enamine | EN300-3254297-5g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 90% | 5g |
$1614.0 | 2023-09-04 | |
Enamine | EN300-3254297-1g |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
1249145-91-2 | 90% | 1g |
$557.0 | 2023-09-04 |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamideに関する追加情報
Comprehensive Overview of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (CAS No. 1249145-91-2)
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (CAS No. 1249145-91-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique pyridine core and carboxamide functional group, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes a bromo substituent and a cyanomethyl group, makes it particularly valuable for cross-coupling reactions and other advanced synthetic applications.
In recent years, the demand for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide has surged due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for kinase inhibitors, which are pivotal in targeting various diseases, including cancer and inflammatory disorders. The compound's ability to modulate enzyme activity makes it a hot topic in precision medicine and personalized therapeutics, aligning with current trends in healthcare innovation.
From an agrochemical perspective, 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is being explored for its potential use in developing next-generation pesticides and herbicides. Its structural features allow it to interact with specific biological pathways in pests, offering a targeted approach to crop protection. This aligns with the growing global emphasis on sustainable agriculture and the reduction of environmental impact, making it a relevant subject for researchers and industry professionals alike.
The synthesis of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Key steps include bromination, amidation, and cyanomethylation, each requiring precise control of reaction conditions to ensure high yield and purity. Advances in green chemistry have also influenced its production, with researchers exploring catalytic methods and solvent-free reactions to minimize waste and energy consumption.
Analytical characterization of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide typically employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods are essential for confirming the compound's identity, assessing its purity, and ensuring compliance with regulatory standards. The rise of AI-driven analytical tools has further streamlined this process, enabling faster and more accurate data interpretation.
In the context of intellectual property, 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide has been the subject of several patents, highlighting its commercial value. Companies and academic institutions are actively investigating its derivatives for proprietary applications, particularly in the pharmaceutical and agrochemical sectors. This has led to a competitive landscape, with innovation and patent strategy playing critical roles in market positioning.
For researchers seeking to explore 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide, it is essential to consider its stability and storage conditions. The compound is typically stored under inert atmospheres at low temperatures to prevent degradation. Safety data sheets (SDS) provide detailed guidelines for handling, emphasizing the importance of laboratory safety protocols and risk assessment.
The future of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide looks promising, with ongoing studies uncovering new applications and refining synthetic methodologies. As the scientific community continues to prioritize drug discovery and sustainable chemistry, this compound is poised to remain a focal point of research and development. Its versatility and potential for innovation make it a compelling subject for both seasoned chemists and emerging scientists.
1249145-91-2 (5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide) 関連製品
- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 1805194-46-0(4-Chloro-2-(difluoromethyl)-6-hydroxypyridine)
- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)
- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)
- 83277-24-1(Benzoic acid, 2,4-dichloro-3-methyl-, methyl ester)
- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)
- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)
- 1094302-56-3(1-3-(difluoromethoxy)phenylethane-1-thiol)




